molecular formula C18H21ClN6S B4631753 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea

Cat. No. B4631753
M. Wt: 388.9 g/mol
InChI Key: XYCHANQEGYHALX-UHFFFAOYSA-N
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Description

Thioureas containing pyrazole rings are a class of compounds with significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in various fields. The compound belongs to this class, featuring both pyrazole and thiourea functional groups, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of appropriate precursors, such as chloromethyl pyrazolines or acyl chlorides, with thiourea or its derivatives. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide can undergo an ANRORC rearrangement followed by N-formylation, resulting in complex thiourea derivatives (Ledenyova et al., 2018).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction studies, revealing intricate details about the arrangement of atoms and the geometry of the molecule. For example, N-Benzoyl-N‘-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thiourea was characterized through single-crystal X-ray diffraction, providing insights into the spatial arrangement of its functional groups (Xiao‐Hong Zhang et al., 2011).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, contributing to their versatile chemical properties. For example, their reactivity with phenacyl bromides can lead to the synthesis of trisubstituted thiazoles via a 1,3-pyridyl shift, demonstrating their potential in synthesizing heterocyclic compounds (Count & Jarvis, 1977).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through various analytical techniques, including IR, NMR, and mass spectroscopy.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental to their application in organic synthesis and potential biological activities. Studies have shown that these compounds can exhibit significant anticancer activities, further highlighting the importance of understanding their chemical properties (İ. Koca et al., 2013).

Scientific Research Applications

Synthesis and Mechanism

A study on the Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with Thiourea highlighted the reaction mechanism involving ANRORC rearrangement, which is an addition of the nucleophile, ring opening, and ring closure process followed by N-formylation. This process yields N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing a method of creating complex pyrazole derivatives (Ledenyova et al., 2018).

Bioactivity and Anticancer Potential

Research on Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives presented the synthesis of sixteen novel pyrazole acyl thiourea derivatives, which were tested for their antifungal and anti-TMV activities. Some synthesized compounds displayed significant antifungal activities, indicating the potential use of these derivatives in developing antifungal agents (Wu et al., 2012).

Anticancer Activity

Another study focused on Synthesis and Apoptotic Activity of New Pyrazole Derivatives in Cancer Cell Lines , where new pyrazole thiourea chimeric derivatives were synthesized and their apoptotic effects studied in human cancer cells. The findings indicated that some compounds, especially N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, exhibited significant apoptosis-inducing effects, suggesting their potential as anticancer drugs (Nițulescu et al., 2015).

Antidiabetic Agents

The Synthesis and Biological Evaluation of Fluoropyrazolesulfonylurea and Thiourea Derivatives as Possible Antidiabetic Agents explored the preparation of fluorinated pyrazoles, benzenesulfonylurea, and thiourea and their derivatives as hypoglycemic agents. Preliminary biological screening of these compounds revealed significant antidiabetic activity, indicating their potential for future drug discovery in the management of diabetes (Faidallah et al., 2016).

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-[1-(2-ethylpyrazol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6S/c1-3-25-17(8-9-20-25)13(2)22-18(26)23-16-10-21-24(12-16)11-14-4-6-15(19)7-5-14/h4-10,12-13H,3,11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCHANQEGYHALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea

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